N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide
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Description
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H22N4O6S and its molecular weight is 458.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound has significant anti-inflammatory potential .
Mode of Action
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide inhibits zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages , indicating its in vitro anti-inflammatory efficacy.
Biochemical Pathways
The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalised inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 .
Result of Action
The compound’s action results in the inhibition of the oxidative burst and amelioration of inflammation in a mice model of zymosan-induced generalised inflammation . It has an immunomodulatory effect against generalised inflammatory response with non-toxicity both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages .
Cellular Effects
The compound does not show toxicity towards normal fibroblast cells . It significantly downregulates the mRNA expression of inflammatory markers TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalised inflammation . It also upregulates the expression of anti-inflammatory cytokine IL-10 .
Molecular Mechanism
Its ability to inhibit oxidative bursts and nitric oxide production suggests that it may interact with enzymes involved in these processes .
Temporal Effects in Laboratory Settings
The compound has been tested in acute toxicological studies in Balb/c mice at the highest intraperitoneal (IP) dose of 100 mg/kg and showed no toxicity .
Dosage Effects in Animal Models
In animal models, the compound treatment (100 mg/kg) significantly downregulated the mRNA expression of inflammatory markers . No suppressive effect was observed at the dose of 25 mg/kg .
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-4-31-16-9-5-14(6-10-16)20(26)22-15-7-11-17(12-8-15)32(27,28)25-18-13-19(29-2)24-21(23-18)30-3/h5-13H,4H2,1-3H3,(H,22,26)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROYKWGLNAFFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.